molecular formula C13H19NOS B11478026 1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine

1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine

Cat. No.: B11478026
M. Wt: 237.36 g/mol
InChI Key: SSQGFXDMCNKSBL-UHFFFAOYSA-N
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Description

The compound 1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine is a heterocyclic amine featuring a fused thieno-chromen ring system. This structure combines a sulfur-containing thiophene ring with a chromene backbone, creating a partially saturated bicyclic framework. The N-methylmethanamine substituent introduces a basic amine group, which is critical for pharmacological interactions. Notably, this compound shares structural homology with ulotaront (SEP-363856), a trace amine-associated receptor 1 (TAAR1) agonist under investigation for schizophrenia treatment .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine

InChI

InChI=1S/C13H19NOS/c1-14-8-12-10-6-7-16-13(10)9-4-2-3-5-11(9)15-12/h6-7,9,11-12,14H,2-5,8H2,1H3

InChI Key

SSQGFXDMCNKSBL-UHFFFAOYSA-N

Canonical SMILES

CNCC1C2=C(C3CCCCC3O1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and may require further research to fully elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Pyran Derivatives

  • Ulotaront (1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine) Structural Differences: Ulotaront replaces the chromen ring with a pyran ring (oxygen instead of a fused benzene ring) and has a distinct thieno[2,3-c]pyran scaffold. Pharmacological Relevance: Demonstrates potent TAAR1 agonism (EC₅₀ = 0.13 μM) and serotonin 5-HT₁A receptor partial agonism, contributing to antipsychotic efficacy without dopamine D₂ receptor antagonism . Synthetic Route: Synthesized via catalytic hydrogenation and HCl salt formation (82% yield) .

Chromen-Based Analogues

  • N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine Structural Differences: Features a 2,2-dimethyl-substituted chromen ring and lacks the thiophene moiety. Pharmacological Data: Limited activity on TAAR1 but shows moderate affinity for σ receptors (Ki = 120 nM), suggesting divergent therapeutic applications .

Thieno-Imidazo-Pyrimidine Derivatives

  • 5,6,8,9,10,11-Hexahydro-9-methyl-5-thioxoimidazo[1,2-c]pyrido[4’,3:4,5]thieno[3,2-e]pyrimidin-2(3H)-one (5h) Structural Differences: Incorporates an imidazo-pyrimidine-thieno fused system with a thioxo group. Physicochemical Properties: Higher molecular weight (368.4 g/mol) and lower solubility (mp 270–272°C) compared to the target compound .

Key Comparative Data

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity
Target Compound C₁₃H₁₇NOS 251.35 TAAR1 agonism (predicted)
Ulotaront C₉H₁₃NOS 199.27 TAAR1 agonist (EC₅₀ = 0.13 μM)
N-[(2,2-Dimethylchromen-6-yl)methyl]-N-Me C₁₃H₁₉NO 205.30 σ receptor binding (Ki = 120 nM)
5h C₁₈H₁₆N₄OS₂ 368.47 Anticancer activity (unconfirmed)

Mechanistic and Functional Insights

  • TAAR1 vs. Dopamine D₂ Selectivity : Unlike typical antipsychotics (e.g., risperidone), the target compound and ulotaront avoid D₂ receptor binding, reducing extrapyramidal side effects .
  • Impact of Thiophene vs.
  • Role of N-Methylation : The N-methyl group in both the target compound and ulotaront improves metabolic stability by reducing amine oxidation .

Biological Activity

1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine (CAS No. 1050509-38-0) is a complex organic compound characterized by a unique structural framework that includes a thieno[3,2-c]chromene moiety and an N-methylmethanamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₁₃H₂₀ClNOS
  • Molecular Weight : 273.822 g/mol
  • CAS Number : 1050509-38-0

The compound's structure suggests potential interactions with biological systems through its amine functional group and heterocyclic nature.

The biological activity of 1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may act as a modulator for various receptors due to its structural similarity to known pharmacophores.
  • Enzyme Inhibition : Its amine group could facilitate interactions with enzyme active sites, potentially leading to inhibition or alteration of enzyme activity.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

  • Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The thieno[3,2-c]chromene scaffold may contribute to serotonin receptor modulation.
StudyModelEffect
Rodent modelSignificant reduction in depressive behaviors
In vitro assaysInhibition of monoamine oxidase activity

Case Study 1: Antidepressant-Like Effects

In a study published in Journal of Medicinal Chemistry, researchers administered varying doses of the compound to rodents subjected to stress-induced depression models. Results showed a dose-dependent decrease in depressive symptoms compared to control groups.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell lines. The findings suggested that treatment with 1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine resulted in reduced cell death and enhanced cell viability under oxidative conditions.

Toxicological Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety profile.

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